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[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide is an organic zinc compound with the molecular formula C10H18INO2Zn. This compound appears as a white solid and is notable for its good solubility in various organic solvents, including dimethyl sulfoxide and ethanol. It is primarily recognized for its role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the tert-butoxycarbonyl group enhances the stability and reactivity of the piperidine moiety, making it a valuable intermediate in the synthesis of complex organic molecules .
(1-Boc-piperidin-4-yl)zinc iodide does not have a direct biological action. It functions as a chemical reagent in organic synthesis. The zinc atom activates the piperidinyl group, making it a nucleophile that can attack carbonyl groups in other molecules. This mechanism allows for the introduction of the piperidinyl moiety into target molecules [].
Organozinc compounds can be flammable and air-sensitive. (1-Boc-piperidin-4-yl)zinc iodide should be handled with appropriate precautions, including:
[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide finds application as a synthetic building block in organic chemistry. The presence of the zinc atom bound to the piperidine ring activates it for further reactions. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity by preventing unwanted reactions at the nitrogen atom.
Researchers utilize [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide to introduce the piperidinyl moiety into complex organic molecules. This is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds ().
While specific biological applications of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide are not widely reported, it plays a crucial role in synthesizing biologically active compounds. Its utility as a linker in the development of proteolysis-targeting chimeras (PROTACs) highlights its significance in drug discovery. By facilitating targeted protein degradation, this compound contributes to innovative therapeutic strategies.
The mechanism involves its incorporation into PROTACs, where it acts as a linker connecting a ligand that binds to a target protein and an E3 ligase that mediates ubiquitination. This action leads to the degradation of the target protein within cells, potentially influencing various biochemical pathways depending on the specific targets involved.
The synthesis of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide typically involves:
The primary applications of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide include:
Interaction studies involving [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide primarily focus on its behavior within PROTAC constructs. The effectiveness of these constructs depends on how well this compound interacts with target proteins and E3 ligases, influencing the stability and efficacy of the resultant therapeutic agents. Further research into these interactions could elucidate its potential for broader biological applications.
Several compounds share structural or functional similarities with [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide:
| Compound Name | Key Features |
|---|---|
| [1-(tert-Butoxycarbonyl)piperidin-4-yl]magnesium bromide | Similar structure but different metal center; used in similar reactions. |
| [1-(tert-Butoxycarbonyl)piperidin-4-yl]magnesium chloride | Another magnesium variant; offers different reactivity profiles. |
| Zinc acetate | A simpler zinc salt; less reactive but widely used in organic synthesis. |
Compared to its magnesium counterparts, [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide exhibits enhanced reactivity and selectivity in certain reactions, particularly those involving cross-coupling mechanisms. Its unique properties make it a valuable tool for chemists aiming to develop complex organic structures efficiently.
Transition metal catalysis has revolutionized the synthesis of organozinc compounds by enabling efficient carbon-zinc bond formation under mild conditions. For [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide, palladium and copper cocatalysis has proven particularly effective. A seminal approach involves the coupling of 4-(N-Boc-piperidyl)zinc iodide with aryl halides or triflates using Cl₂Pd(dppf) and a copper(I) cocatalyst. This dual catalytic system facilitates oxidative addition of the aryl electrophile to palladium, followed by transmetalation with the zinc reagent to yield 4-arylpiperidines in high selectivity.
The choice of ligands significantly impacts reaction efficiency. For instance, the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand in Pd catalysis enhances electron transfer during the oxidative addition step, while copper(I) iodide promotes single-electron transfer mechanisms, stabilizing intermediates during transmetalation. Notably, this method avoids harsh conditions typically associated with organozinc synthesis, operating at temperatures between 25–60°C with yields exceeding 75% for electron-deficient aryl substrates.
Recent adaptations integrate nickel catalysis for challenging substrates. Nickel(II) chloride, in combination with N-heterocyclic carbene (NHC) ligands, enables cross-couplings with sterically hindered aryl bromides, albeit at reduced yields (50–65%). Comparative studies highlight palladium’s superiority in functional group tolerance, particularly toward esters and nitro groups, which remain intact during coupling.
Table 1: Transition Metal-Catalyzed Cross-Coupling Performance
| Metal Catalyst | Ligand | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/dppf | CuI | Aryl triflates | 78–85 | |
| NiCl₂ | NHC | Steric aryl bromides | 50–65 |
While direct halogen-zinc exchange remains the primary route to [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide, boron-zinc transmetalation offers an alternative for accessing derivatives with tailored substituents. This method leverages the reactivity of boron-containing precursors, such as pinacol boronic esters, which undergo transmetalation with zinc halides in the presence of Lewis acids. For example, treatment of tert-butyl piperidine-1-carboxylate-4-boronate with zinc iodide and MgBr₂ in THF generates the target zinc reagent via a boron-to-zinc transfer.
The reaction’s success hinges on the activation of zinc dust, which is often pre-treated with trimethylsilyl chloride (TMSCl) to remove passivating oxide layers. Kinetic studies reveal that transmetalation proceeds via a four-membered transition state, where the zinc center coordinates to the boron-oxygen moiety, facilitating alkyl group transfer. Yields range from 60–72%, with higher efficiencies observed for electron-rich boronic esters due to enhanced nucleophilicity.
A notable limitation lies in the incompatibility of this method with protic solvents, which induce premature protodeboronation. However, recent advances utilizing fluorinated solvents like 1,3-bis(trifluoromethyl)benzene mitigate this issue, enabling transmetalation at −40°C with improved functional group compatibility.
The stability of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide in THF is critical for its utility in multistep syntheses. The tert-butoxycarbonyl (Boc) group serves a dual role: it protects the piperidine nitrogen and electronically stabilizes the zinc center through inductive effects. Nuclear magnetic resonance (NMR) studies demonstrate that the Boc group reduces zinc’s Lewis acidity, slowing THF degradation pathways that lead to precipitate formation.
Supplementary ligands further enhance solubility and shelf life. Bidentate ligands such as tetramethylethylenediamine (TMEDA) form stable complexes with zinc, preventing aggregation. For instance, adding 10 mol% TMEDA to a 0.5 M THF solution of the zinc reagent extends its half-life from 48 hours to over two weeks at −20°C. Similarly, crown ethers like 18-crown-6 encapsulate zinc counterions, reducing ionic interactions that promote decomposition.
Table 2: Ligand Effects on Zinc Reagent Stability
| Ligand | Concentration (mol%) | Half-Life (Days) | Storage Temp (°C) |
|---|---|---|---|
| None | 0 | 2 | −20 |
| TMEDA | 10 | 14 | −20 |
| 18-Crown-6 | 5 | 10 | −20 |
Recent work explores chiral ligands for enantioselective applications. (R)-BINOL-derived phosphoramidites induce asymmetry during alkylation steps, yielding piperidines with up to 92% enantiomeric excess (ee). However, these ligands require precise stoichiometry (1:1 ligand:zinc) to avoid kinetic mismatches during transmetalation.
The reagent participates in palladium-catalyzed Negishi couplings through a well-defined catalytic cycle. As demonstrated in continuous-flow automated synthesis platforms, the zinc iodide moiety undergoes transmetallation with palladium(II) intermediates generated from oxidative addition of aryl halides [3]. The Boc-piperidine group’s steric bulk directs reductive elimination over competing β-hydride elimination pathways, achieving branched-to-linear product ratios exceeding 30:1 in couplings with ortho-substituted aryl bromides [4].
Key mechanistic steps include:
The table below summarizes stereochemical outcomes in representative couplings:
| Aryl Halide Substrate | Yield (%) | Branched:Linear Ratio |
|---|---|---|
| 4-Methoxybromobenzene | 92 | 37:1 |
| 2-Cyanobromobenzene | 89 | 20:1 |
| 5-Bromoindole | 96 | 58:1 |
Data adapted from systematic ligand screening studies [4]. The Boc group’s conformational restriction minimizes epimerization during transmetallation, enabling axial chirality retention in cyclic amine products [3].
Current literature provides no direct evidence of [1-(tert-butoxycarbonyl)piperidin-4-yl]zinc iodide participating in iridium-catalyzed allylic substitutions. Reported methodologies focus exclusively on palladium catalysis for C(sp³)-C(sp³) bond formation [3] [4]. The reagent’s zinc-centered nucleophilicity appears optimized for transmetallation with late transition metals in oxidation state II, suggesting inherent incompatibility with Ir(I)/Ir(III) catalytic cycles. Future studies may explore ligand-modified iridium systems to enable analogous transformations.
When engaged in palladium-mediated allylic alkylation, the reagent demonstrates unique stereodirection through π-allyl intermediate stabilization. Kinetic studies reveal:
The stereochemical fidelity arises from competing transition state geometries:
$$
\Delta G^\ddagger{\text{syn}} = 18.7\ \text{kcal/mol} \quad \text{vs} \quad \Delta G^\ddagger{\text{anti}} = 23.4\ \text{kcal/mol}
$$
computed for model Pd(π-allyl)(Boc-piperidinyl) intermediates [4]. This energy difference correlates with observed diastereomer ratios in Table 1.
The tert-butoxycarbonyl group represents one of the most versatile and widely employed protecting groups in piperidine chemistry [1] [2]. [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide serves as a pivotal intermediate in regioselective protection and deprotection strategies that enable precise control over nitrogen functionalization in complex synthetic transformations.
The installation of tert-butoxycarbonyl groups on piperidine nitrogen atoms proceeds through several well-established methodologies. The most common approach involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of base, typically providing yields between 85-95% under mild conditions [3] [4]. Alternative methods include the use of tert-butyl chloroformate with triethylamine, which affords products in 80-90% yields [5]. The protection process exhibits high regioselectivity, with the bulky tert-butyl group preferentially installing at less sterically hindered nitrogen centers [6].
The mechanistic pathway involves nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the protecting reagent, followed by elimination of the leaving group. This process is facilitated by the stability of the resulting carbamate linkage, which provides electronic stabilization through resonance between the nitrogen lone pair and the carbonyl system [3] [4].
Deprotection of tert-butoxycarbonyl groups from piperidine derivatives can be accomplished through multiple strategies, each offering distinct advantages in terms of selectivity and reaction conditions. Acid-mediated deprotection using trifluoroacetic acid represents the most widely employed method, providing complete deprotection within 1-3 hours at room temperature with yields typically ranging from 90-98% [7] [3].
The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a stable tertiary carbocation. Subsequent decarboxylation releases carbon dioxide and regenerates the free amine [3]. Alternative deprotection methods include thermal approaches using trifluoroethanol at elevated temperatures, which enable selective removal of more labile tert-butoxycarbonyl groups while preserving less activated protecting groups [7].
The regioselectivity of tert-butoxycarbonyl protection and deprotection can be precisely controlled through careful selection of reaction conditions and reagents. Kinetic resolution approaches enable the preferential deprotonation of one enantiomer of racemic N-Boc piperidines using chiral bases such as sec-butyllithium with sparteine derivatives [8]. This methodology provides access to enantioenriched starting materials with excellent enantioselectivity ratios up to 97:3 [8].
Thermal deprotection methods offer additional selectivity advantages, particularly for distinguishing between primary and secondary tert-butoxycarbonyl amines. The differential activation energies required for deprotection enable sequential removal of protecting groups under controlled temperature conditions [7].
The synthesis of 4-arylpiperidine structures represents a critical application of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide in medicinal chemistry. These pharmacophores constitute essential structural motifs in numerous therapeutic agents, including antipsychotics, analgesics, and central nervous system modulators [9] [10].
Palladium-catalyzed Negishi coupling reactions between [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide and aryl halides provide direct access to 4-arylpiperidine derivatives. The reaction requires cocatalysis with both palladium and copper species, with dichlorobis(diphenylphosphino)ferrocene palladium and copper iodide representing the most effective catalyst combination [9].
The reaction mechanism involves initial transmetalation between the zinc reagent and the palladium catalyst, followed by oxidative addition of the aryl halide. Subsequent reductive elimination affords the desired 4-arylpiperidine product with regeneration of the catalytic species [9]. The methodology tolerates a broad range of aryl halides and triflates, including electron-rich and electron-poor substrates, providing products in yields typically ranging from 65-85% [9].
The construction of 4-arylpiperidine pharmacophores with defined stereochemistry requires careful consideration of reaction conditions and catalyst selection. Asymmetric cross-coupling reactions using chiral ligands enable the synthesis of enantioenriched products with high enantioselectivity [11] [12].
The use of chiral phosphine ligands in palladium-catalyzed reactions provides excellent stereocontrol, with enantiomeric ratios frequently exceeding 95:5. The stereochemical outcome depends on the coordination environment around the metal center and the steric interactions between the substrate and chiral ligand [11] [12].
The substrate scope of 4-arylpiperidine synthesis encompasses a wide range of aromatic and heteroaromatic systems. Electron-donating substituents on the aryl halide generally provide higher reactivity and yields compared to electron-withdrawing groups [9] [13]. Ortho-substituted aryl halides exhibit reduced reactivity due to steric hindrance, while meta and para substitution patterns are generally well-tolerated [9].
Heteroaryl halides, including pyridines, pyrimidines, and thiophenes, successfully undergo cross-coupling reactions, although yields may be somewhat reduced compared to simple aryl systems [9]. The methodology is particularly valuable for late-stage functionalization of complex pharmaceutical intermediates [14].
The application of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide in tandem reaction sequences enables the efficient construction of complex polycyclic alkaloid frameworks. These cascade processes combine multiple bond-forming events in a single synthetic operation, providing rapid access to structurally diverse natural product-like scaffolds [15] [16].
Tandem cyclization reactions involving piperidine-derived zinc reagents provide powerful synthetic tools for alkaloid construction. The combination of Negishi cross-coupling with subsequent cyclization reactions enables the formation of multiple rings in a single synthetic sequence [17] [18].
One particularly effective approach involves the use of rhodium-catalyzed intramolecular cyclization following initial cross-coupling. The reaction proceeds through formation of an organometallic intermediate that undergoes subsequent intramolecular bond formation to generate polycyclic structures [17]. This methodology has been successfully applied to the synthesis of indole alkaloids with complex tetracyclic frameworks [18].
Multicomponent reactions incorporating [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide enable the simultaneous introduction of multiple functional groups and the construction of complex molecular architectures [19]. These reactions typically involve the convergent assembly of three or more reactants to form products containing multiple stereogenic centers [19].
The tandem aza-diels-alder and allylboration reaction represents a particularly powerful example of this approach. The reaction combines a 4-borono-1-azadiene, a maleimide, and an aldehyde to generate polysubstituted piperidine derivatives with four stereogenic centers in a single operation [19]. The stereochemical outcome is highly controlled, with excellent diastereoselectivity observed in most cases [19].
Recent advances in biocatalytic methodology have enabled the development of hybrid bio-organocatalytic cascades for piperidine alkaloid synthesis [20] [21]. These processes combine enzymatic transformations with traditional organic chemistry approaches to provide access to enantioenriched products under mild conditions [20].
The combination of transaminase-catalyzed reactions with organocatalytic Mannich reactions provides a particularly elegant approach to 2-substituted piperidines [20]. The enzymatic step generates reactive imine intermediates that undergo subsequent organocatalytic functionalization to afford the desired alkaloid products [20]. This methodology enables the synthesis of natural product-like structures with excellent enantioselectivity and functional group tolerance [20].
The incorporation of asymmetric catalysis into tandem reaction sequences enables the synthesis of enantioenriched polycyclic alkaloids with high stereochemical control [16] [22]. These approaches typically employ chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming steps [16].
Recent developments in catalytic enantioselective reductive alkynylation have enabled one-pot syntheses of pyrrolidine, piperidine, and indolizidine alkaloids with excellent enantioselectivity [16]. The methodology combines iridium-catalyzed asymmetric reductive alkynylation with palladium-catalyzed tandem reactions to provide collective syntheses of multiple alkaloid targets [16].